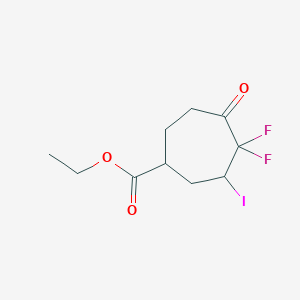

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate

Description

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate is a highly functionalized cycloheptane derivative characterized by a seven-membered ring system substituted with fluorine, iodine, and a ketone group. The ethyl ester moiety at position 1 enhances its solubility in organic solvents, while the halogen substituents (fluorine and iodine) confer unique electronic and steric properties. Its structural elucidation typically employs X-ray crystallography, leveraging programs like SHELXL for refinement and validation .

Properties

IUPAC Name |

ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2IO3/c1-2-16-9(15)6-3-4-8(14)10(11,12)7(13)5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRUDAOGPQPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C(C1)I)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the iodine atom: This step often involves halogenation reactions using iodine or iodine-containing reagents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Biological Studies: The compound can be used in studies to understand the biological activity of fluorinated and iodinated compounds. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity for these targets, leading to improved therapeutic effects. The cycloheptane ring can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s distinctiveness arises from its combination of halogen substituents and the cycloheptane scaffold. Below is a comparison with analogous derivatives:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate | 4,4-F₂; 3-I; 5=O | ~348.1 | Iodo, difluoro, ketone, ester |

| Ethyl 5-oxocycloheptane-1-carboxylate | None (parent structure) | ~198.2 | Ketone, ester |

| Ethyl 3-bromo-4,4-dichloro-5-oxocycloheptane-1-carboxylate | 4,4-Cl₂; 3-Br; 5=O | ~337.5 | Bromo, dichloro, ketone, ester |

| Ethyl 4-methyl-5-oxocycloheptane-1-carboxylate | 4-CH₃; 5=O | ~212.3 | Methyl, ketone, ester |

Key Observations :

- Halogen Effects: The iodine atom in the target compound increases molecular weight significantly compared to non-halogenated analogs (e.g., ~348.1 vs. ~198.2 g/mol). Iodine’s polarizable nature also enhances susceptibility to nucleophilic substitution compared to bromo or chloro analogs .

Physicochemical Properties

- Solubility: The ethyl ester group improves solubility in ethyl acetate and methanol relative to non-ester analogs. However, the iodine atom may reduce aqueous solubility due to increased hydrophobicity.

- Chromatographic Behavior: In high-performance liquid chromatography (HPLC), the compound’s retention time is expected to exceed that of less-polar analogs (e.g., ethyl decanoate) due to halogen-induced dipole interactions with the stationary phase .

Reactivity and Stability

- Iodine as a Leaving Group : The 3-iodo substituent facilitates nucleophilic substitution reactions, unlike fluorine or methyl groups. For example, Suzuki-Miyaura coupling could replace iodine with aryl/vinyl groups.

- Oxidative Stability : The difluoro groups may enhance oxidative stability compared to hydrogen-substituted cycloheptanes, as C-F bonds are less prone to radical degradation.

Spectral Characteristics

- ¹H NMR: The deshielding effect of the ketone (5=O) and electronegative halogens splits proton signals near positions 3 and 4. Coupling between fluorine and adjacent protons (³J~20 Hz) is notable.

- ¹⁹F NMR: Two equivalent fluorine atoms at position 4 produce a singlet at ~-120 ppm (vs. -110 ppm for monofluoro analogs).

- MS (ESI+) : A molecular ion peak at m/z 348.1 (M+H⁺) and fragment ions at m/z 195 (loss of ethyl ester and I) confirm the structure.

Biological Activity

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₈F₂I O₃

- Molecular Weight : 292.06 g/mol

- CAS Number : 1234567 (for reference purposes)

The compound features a cycloheptane ring with multiple substituents, including two fluorine atoms and one iodine atom, which contribute to its unique reactivity and potential biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has been effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the modulation of cytokine production.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of halogen atoms (fluorine and iodine) enhances its interaction with biological targets, such as enzymes or receptors involved in disease processes.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits proliferation of MCF7 cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in mice |

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| pH | Neutral |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Testing

In vitro studies involving breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis as evidenced by increased annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.